An In-depth Technical Guide to Ortho-fluoro 4-ANBP: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to Ortho-fluoro 4-ANBP: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ortho-fluoro 4-ANBP, a synthetic piperidine derivative of interest in medicinal chemistry and forensic science. The document details its chemical and physical properties, molecular structure, and its role as a key intermediate in the synthesis of fluorinated fentanyl analogues. A generalized synthetic protocol is presented, alongside a discussion of its anticipated, though not yet fully characterized, biological activity as an opioid analogue. This guide is intended to serve as a foundational resource for professionals engaged in research and development in related fields.
Chemical and Physical Properties
Ortho-fluoro 4-ANBP, formally known as N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine, is a synthetic organic compound. It is recognized as an analytical reference standard and a crucial intermediate in the synthesis of N-benzyl ortho-fluoro norfentanyl, a fentanyl analogue.[1][2] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference(s) |
| Formal Name | N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine | [2] |
| Common Name | ortho-fluoro 4-ANBP | [2] |
| Synonyms | o-fluoro 4-ANBP, Despropionyl N-benzyl ortho-fluoro norfentanyl | [2] |
| CAS Number | 416876-71-6 | [2] |
| Molecular Formula | C₁₈H₂₁FN₂ | [2] |
| Molecular Weight | 284.4 g/mol | [2] |
| Appearance | Crystalline solid | |
| Solubility | DMF: 25 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | [2] |
| λmax | 244 nm | [2] |
Molecular Structure
The molecular structure of ortho-fluoro 4-ANBP consists of a central piperidine ring. A benzyl group is attached to the piperidine nitrogen (position 1), and a 2-fluoroanilino group is attached at the 4-position of the piperidine ring.
SMILES: FC1=CC=CC=C1NC2CCN(CC3=CC=CC=C3)CC2[2]
InChI: InChI=1S/C18H21FN2/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14H2[2]
Synthesis
Ortho-fluoro 4-ANBP is synthesized via a reductive amination reaction. This common method in medicinal chemistry involves the reaction of a ketone with an amine in the presence of a reducing agent.[3] In this specific synthesis, 1-benzyl-4-piperidone is reacted with 2-fluoroaniline. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the final amine product. Sodium triacetoxyborohydride is a commonly used reducing agent for this type of transformation due to its mildness and selectivity.[4]
General Experimental Protocol: Reductive Amination
The following is a generalized protocol for the synthesis of ortho-fluoro 4-ANBP based on standard reductive amination procedures.
Materials:
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1-benzyl-4-piperidone
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2-fluoroaniline
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
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Glacial acetic acid (catalytic amount)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a solution of 1-benzyl-4-piperidone (1 equivalent) in anhydrous DCE or DCM, add 2-fluoroaniline (1-1.2 equivalents) and a catalytic amount of glacial acetic acid.
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Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
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Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude product can be further purified by column chromatography on silica gel.
Biological Activity and Signaling
Ortho-fluoro 4-ANBP is structurally analogous to known opioids and is a precursor to a fentanyl analogue.[2] Fentanyl and its derivatives are potent agonists of the μ-opioid receptor (MOR), a G-protein coupled receptor.[5] Activation of the MOR by an agonist leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This signaling ultimately results in the analgesic and other physiological effects associated with opioids.[5]





